[1] High Purity Diphenyliodonium Chloride for Organics Synthesis, Pharmaceutical & Materials Science Research | Procurenet Limited,
DPIC plays a significant role in pharmaceutical research due to its diverse properties. One key application is its use in antimicrobial research. Studies have shown its effectiveness against various bacterial and fungal strains, including those demonstrating resistance to conventional antibiotics and fungicides [2, 3]. This characteristic makes DPIC a promising candidate for the development of novel antimicrobial agents [2, 3].
[2] Diphenyleneiodonium chloride (DPIC) displays broad-spectrum bactericidal activity, Nature, [3] Efficacy of Diphenyleneiodonium Chloride (DPIC) Against Diverse Plant Pathogens, National Institutes of Health (.gov),
Furthermore, DPIC holds potential in cancer research. Its ability to target specific cellular processes involved in cancer cell growth and survival is being explored for the development of new anti-cancer therapies [4].
[4] Diphenyleneiodonium chloride: a therapeutic agent for cancer with unique properties, Future Medicinal Chemistry,
DPIC serves as a valuable tool in various chemical studies. Its role includes:
DPI is a synthetic compound, not found naturally. It holds significance in research due to its ability to inhibit specific enzymes and cellular processes [].
The structure of DPI consists of two phenyl rings (six-membered carbon rings with attached hydrogens) connected to a central iodine atom. A chlorine atom is attached to the positively charged iodine, forming the chloride salt []. This structure suggests potential electrophilic properties due to the positively charged iodine and aromatic character of the phenyl rings [].
DPI is involved in several reactions relevant to research:
Balanced equation:
NOX (active) + DPI -> NOX (inactive) + other products
DPI can be used as a reagent in organic chemistry for cross-coupling reactions, particularly for purines and anilines [].
Due to its electrophilic nature, DPI can be used as a reagent for introducing a phenyl group to other molecules [].
The specific reaction conditions and mechanisms for these reactions can be found in relevant organic chemistry literature.
The primary mechanism of action of DPI is through its inhibition of NOX. DPI binds to the flavin adenine dinucleotide (FAD) binding site of NOX, preventing the transfer of electrons required for ROS production []. This allows researchers to investigate the role of ROS in various cellular processes, including inflammation, cell signaling, and cell death [, ].
DPI can also act as a TRPA1 activator, a channel protein involved in pain perception and inflammation []. However, the exact mechanism of this activation requires further investigation.
DPI is considered a potentially harmful substance. Here are some safety considerations:
Diphenyliodonium chloride exhibits notable biological activity, particularly in its role as an inhibitor of flavoproteins. The compound has been shown to inactivate several flavoprotein enzymes without involving radical intermediates, suggesting that its mechanism of action may be distinct from typical radical-based inhibitors. The inactivation process appears to depend on factors such as the redox potential and accessibility of the inhibitor to the active site of the enzyme .
Additionally, diphenyliodonium chloride has been studied for its potential cytotoxic effects. It has been classified as toxic if ingested and can cause skin irritation upon contact .
The synthesis of diphenyliodonium chloride typically involves the following methods:
Diphenyliodonium chloride finds numerous applications across various fields:
Research has focused on understanding how diphenyliodonium chloride interacts with biological molecules, particularly flavoproteins. Studies have identified specific reaction pathways that result in enzyme inactivation and highlighted the importance of maintaining the enzyme's reduced state during catalysis. This has implications for both enzymatic function and potential therapeutic interventions targeting flavoprotein-related pathways .
Diphenyliodonium chloride shares structural and functional similarities with several other organoiodine compounds. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Iodobenzene | Aryl iodide | Used primarily as a starting material for synthesis |
Phenyl iodide | Aryl iodide | Less stable than diphenyliodonium chloride |
Triaryliodonium salts | Organoiodine | Exhibits different reactivity patterns |
Benzyl iodide | Aryl iodide | Commonly used in substitution reactions |
Diphenyliodonium chloride is unique due to its dual role as both an electrophile and an inhibitor of enzymatic activity, setting it apart from simpler aryl iodides that primarily serve as electrophiles without significant biological interactions.
The classical route to diphenyliodonium chloride involves oxidative coupling of iodobenzene with benzene using strong oxidants. A representative method employs meta-chloroperoxybenzoic acid (mCPBA) and triflic acid (TfOH) in dichloromethane, yielding the iodonium triflate intermediate, which undergoes halide exchange with hydrochloric acid to produce the chloride salt. Key steps include:
This method achieves crude yields exceeding 80%, though purification challenges arise due to byproducts like 3-chlorobenzoic acid. Alternative oxidants, such as $$ \text{K}2\text{S}2\text{O}8 $$, have been explored but require halogenated solvents (e.g., $$ \text{CH}2\text{Cl}_2 $$), raising environmental concerns.
Diphenyliodonium chloride is also synthesized via metathesis from iodonium salts with labile counterions. For example, treating diphenyliodonium triflate with $$ \text{AgCl} $$ in aqueous ethanol facilitates chloride substitution. This method is limited by the solubility of silver salts and the need for stoichiometric reagents, which complicates scalability.
Recent advances prioritize solvent sustainability. A one-pot protocol in ethyl acetate eliminates halogenated solvents, using mCPBA and TfOH to oxidize iodobenzene and trap the intermediate with benzene. This method achieves 89% yield on a 45 mmol scale with an E-factor of 6.2, significantly reducing waste compared to traditional routes. Key advantages include:
A sequential one-pot method couples aryl iodides with boronic acids using $$ \text{Pd(OAc)}_2 $$ catalysis, followed by oxidation with mCPBA. This approach enables access to unsymmetric diaryliodonium salts, though yields vary (45–92%) depending on substituent electronic effects.
Heteroaromatic iodonium salts expand applications in medicinal chemistry. 3-Pyridyl(aryl)iodonium triflates are synthesized via a modified one-pot method, where pre-protonation of 3-iodopyridine with TfOH prevents N-oxidation during mCPBA oxidation. For isoxazolyl derivatives, arylethynyl(phenyl)iodonium salts react with nitrile oxides, forming isoxazolyl-iodonium adducts that hydrolyze to iodoisoxazoles.
Example Reaction:
$$
\text{ArC≡C-I}^+ \text{Ph} \cdot \text{OTf}^- + \text{RCNO} \rightarrow \text{Ar-I}^+(\text{isoxazolyl}) \cdot \text{OTf}^-
$$
This method tolerates electron-withdrawing groups, enabling access to diverse heterocycles.
The counterion profoundly influences iodonium salt stability and reactivity:
Counterion | Stability | Solubility | Reactivity |
---|---|---|---|
$$ \text{Cl}^- $$ | Moderate | High in $$ \text{H}_2\text{O} $$, $$ \text{MeOH} $$ | Slower arylation |
$$ \text{OTf}^- $$ | High | Low in $$ \text{H}2\text{O} $$, high in $$ \text{CH}2\text{Cl}_2 $$ | Rapid arylation |
$$ \text{BF}_4^- $$ | Low | Moderate in $$ \text{EtOAc} $$ | Intermediate |
Chloride salts exhibit higher aqueous solubility but slower reaction kinetics due to stronger ion pairing. Triflates, while less soluble, are preferred for electrophilic arylations in organic media. In perovskites, chloride’s small size facilitates halide exchange, enabling bandgap tuning in optoelectronic materials.
Acute Toxic;Irritant